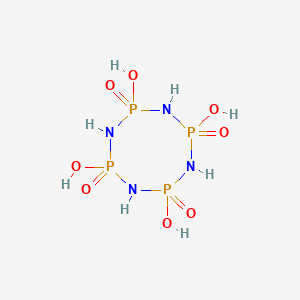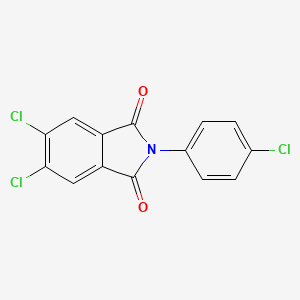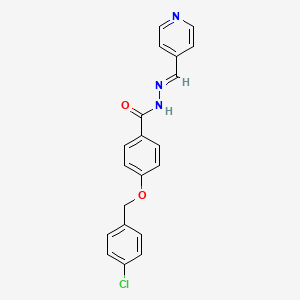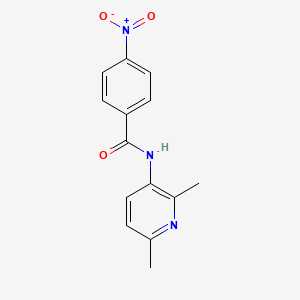
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring, a dimethoxyphenyl group, and an isopropylpentanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent.
Introduction of the Isopropylpentanenitrile Moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide and a cyanide source.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used as a probe to study biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 5-(4-Methyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
- 5-(4-Ethyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
Uniqueness
- Structural Features : The presence of the benzyl group on the piperazine ring and the specific substitution pattern on the phenyl ring make it unique.
- Reactivity : Its reactivity profile may differ due to the electronic and steric effects of the substituents.
- Applications : Unique applications in various fields due to its distinct chemical properties.
特性
CAS番号 |
145638-64-8 |
|---|---|
分子式 |
C27H36ClN3O3 |
分子量 |
486.0 g/mol |
IUPAC名 |
5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H35N3O3.ClH/c1-21(2)27(20-28,23-11-12-24(32-3)25(19-23)33-4)13-8-14-29-15-17-30(18-16-29)26(31)22-9-6-5-7-10-22;/h5-7,9-12,19,21H,8,13-18H2,1-4H3;1H |
InChIキー |
QIRDLKQSXIOTTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCCN1CCN(CC1)C(=O)C2=CC=CC=C2)(C#N)C3=CC(=C(C=C3)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


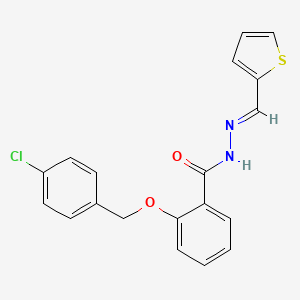
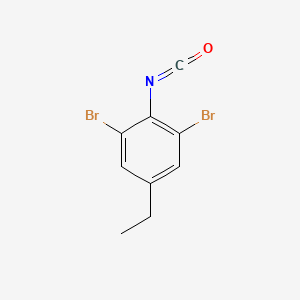
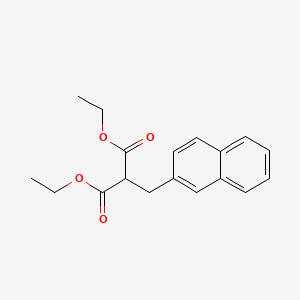
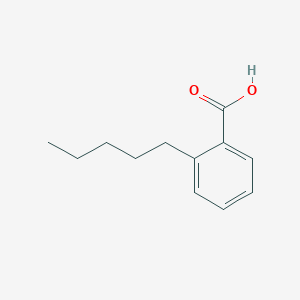
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
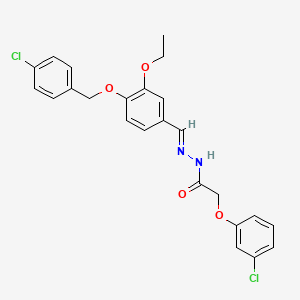
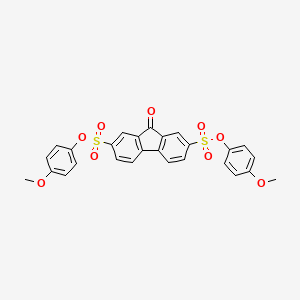
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
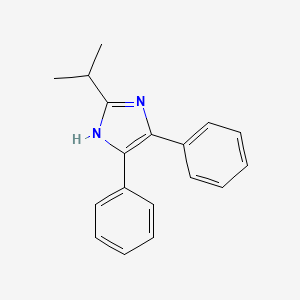
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
